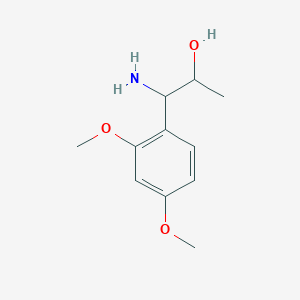

1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL

Description

1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL is a secondary amino alcohol featuring a propan-2-ol backbone substituted with an amino group and a 2,4-dimethoxyphenyl moiety. Structural analogs from the evidence will be used to infer comparative insights.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-amino-1-(2,4-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO3/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-7,11,13H,12H2,1-3H3 |

InChI Key |

NSMUMAQWGCHTAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)OC)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 2,4-Dimethoxyphenyl Ketone Precursors

One of the primary synthetic approaches involves starting from 2,4-dimethoxyacetophenone or related ketone derivatives. The key steps are:

- Formation of the ketone intermediate: 2,4-Dimethoxybenzaldehyde or acetophenone derivatives serve as aromatic precursors.

- Reductive amination: The ketone is reacted with ammonia or a suitable amine source under reductive conditions to introduce the amino group at the α-position.

- Stereoselective control: Use of chiral catalysts or chiral auxiliaries ensures the desired stereochemistry at the amino and hydroxyl-bearing carbons.

This method is favored for its straightforwardness and adaptability to stereoselective synthesis.

Epoxide Ring Opening with β-Amino Alcohols

Another synthetic route involves the nucleophilic ring opening of epoxides with amines:

- Starting materials: β-(2,4-dimethoxyphenyl) ethylamine and epoxides such as 3-(substituted-oxy)-1,2-epoxypropane.

- Reaction conditions: The amine is reacted with the epoxide under controlled low temperatures (5–10°C) and inert atmosphere (nitrogen) to avoid side reactions.

- Crystallization and purification: After reaction, the product is crystallized by seeding and solvent addition, followed by filtration and drying.

- Conversion to hydrochloride salt: The free base is dissolved in isopropanol, treated with hydrogen chloride, and refluxed to obtain the hydrochloride salt with high purity and yield (~78.6%).

This method is industrially relevant due to scalability and control over product purity.

Organocatalytic and Neber Rearrangement Approaches

Advanced synthetic strategies employ:

- Neber rearrangement of oxime tosylates: This method converts flavanone derivatives into 3-aminoflavanones, which can be further transformed into amino alcohols with desired stereochemistry.

- Asymmetric organocatalysis: Enables the production of optically active azirine intermediates that can be converted into the target amino alcohol.

- These methods allow access to both cis- and trans-diastereomers and are useful for preparing complex heterocyclic analogs.

Catalytic Hydrogenation of Ketone Precursors

In industrial settings, catalytic hydrogenation is employed:

- Starting material: 1-(2,4-dimethoxyphenyl)propan-2-one.

- Catalysts: Palladium on carbon or similar metal catalysts.

- Reaction conditions: Hydrogen gas atmosphere, inert solvents like tetrahydrofuran or ethanol, controlled temperature.

- Outcome: Reduction of the ketone to the corresponding amino alcohol with high efficiency and scalability.

Cyanide Addition and Subsequent Hydrolysis

A less common but documented method involves:

- Addition of trimethylsilyl cyanide to 4'-methoxyacetophenone in the presence of zinc iodide catalyst under nitrogen atmosphere.

- Hydrolysis and further reaction steps to convert the cyanohydrin intermediate to the amino alcohol.

- This method yields moderate product amounts (~24%) and requires careful handling of reagents.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Yield (%) | Stereochemical Control | Industrial Applicability | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | 2,4-Dimethoxyacetophenone + Ammonia | Catalytic hydrogenation, chiral catalysts | High | High | Yes | Common for enantiomerically pure products |

| Epoxide Ring Opening with Amines | β-(2,4-Dimethoxyphenyl) ethylamine + Epoxide | 5–10°C, nitrogen atmosphere, seeding crystallization | ~78.6 | Moderate to high | Yes | Industrially scalable, produces hydrochloride salt |

| Neber Rearrangement of Oxime Tosylates | Flavanone derivatives | Reflux with p-toluenesulfonyl chloride, NaOEt, HCl | Moderate | High | Research scale | Allows access to cis/trans diastereomers |

| Catalytic Hydrogenation | 1-(2,4-Dimethoxyphenyl)propan-2-one | Pd/C catalyst, H2 gas, inert solvent | High | Moderate | Yes | Efficient industrial method |

| Cyanide Addition and Hydrolysis | 4'-Methoxyacetophenone + Trimethylsilyl cyanide | Room temp, zinc iodide catalyst, N2 atmosphere | ~24 | Low to moderate | Limited | Lower yield, more hazardous reagents |

Research Findings and Notes

- The epoxide ring opening method has been extensively patented and optimized for industrial production, with detailed crystallization and purification protocols to ensure high purity and yield.

- Organocatalytic Neber rearrangement offers stereochemical versatility but is more suited for research and development rather than large-scale synthesis due to complexity.

- Catalytic hydrogenation is widely used in industry for related amino alcohols, providing a balance between yield and process simplicity.

- Cyanide addition methods are generally less favored due to lower yields and safety concerns but remain useful for specific synthetic routes.

- Stereochemical purity is critical for biological applications, and methods involving chiral catalysts or resolution steps are preferred for producing enantiomerically enriched 1-amino-1-(2,4-dimethoxyphenyl)propan-2-OL.

Chemical Reactions Analysis

1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in biochemical studies to understand its interactions with biological molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compounds below share a propanolamine backbone but differ in substituents, influencing their physicochemical and functional properties.

Table 1: Structural Comparison of Selected Amino Propanol Derivatives

Key Observations

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxyphenyl group in the target compound (methoxy substituents) contrasts with the trifluoromethylthio group in , which is electron-withdrawing. This difference may alter solubility and reactivity in synthetic pathways.

Physical Properties: Melting points are only reported for D(+)-2-Amino-3-phenyl-1-propanol (90–94°C) , suggesting that aromatic substituents increase crystallinity compared to non-aromatic analogs like 1-Aminopropan-2-ol .

The target compound’s dimethoxy groups, common in bioactive molecules (e.g., antioxidants or receptor ligands), may align with these applications.

Biological Activity

1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL is a compound with significant biological activity, primarily due to its unique structural features. This article explores its various biological effects, interactions, and potential applications based on current research findings.

Structural Characteristics and Interactions

The compound's biological activity is largely attributed to its key structural elements:

- Amino group : Forms hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

- Methoxy groups : Enhance hydrophobic interactions, potentially increasing binding affinity to specific targets.

- Hydroxyl group : Likely contributes to hydrogen bonding and overall solubility.

These features allow the compound to interact with various biological targets, particularly in neuropharmacology, where it may act as a modulator of neurotransmitter systems.

Receptor Interactions and Signaling Pathways

Research indicates that 1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL interacts with several important receptors and signaling pathways:

- Dopamine Receptors : While not directly studied, structurally similar compounds have shown activity at dopamine receptors, particularly the D3 receptor subtype .

- β-arrestin Pathways : Related compounds have demonstrated effects on β-arrestin recruitment, suggesting potential involvement in G protein-coupled receptor (GPCR) signaling .

- ERK Phosphorylation : Compounds with similar structural motifs have been shown to influence ERK phosphorylation, a key process in cellular signal transduction .

Neuroprotective Potential

Studies on structurally related compounds suggest that 1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL may possess neuroprotective properties:

- Protection against neurodegeneration : Similar compounds have shown protective effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) .

- Potential in Parkinson's Disease : The compound's structural features suggest it may have applications in protecting against MPTP-induced or 6-OHDA-induced neurodegeneration, as observed with related molecules .

Pharmacological Profile

While specific data for 1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL is limited, insights can be drawn from structurally similar compounds:

Case Study: Neuroprotection in iPSC-derived Neurons

A study conducted on a structurally similar compound (ML417) demonstrated significant neuroprotective effects:

- Method : iPSC-derived dopaminergic neurons were exposed to neurotoxic conditions.

- Results : The compound showed protection against neurodegeneration.

- Implications : Suggests potential applications in neurodegenerative disorders like Parkinson's disease .

Research Findings and Future Directions

- Selective Receptor Targeting : The compound's structural features suggest it may exhibit selective targeting of specific receptor subtypes, particularly within the dopamine receptor family .

- Neuroprotective Mechanisms : Further research is needed to elucidate the exact mechanisms by which 1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL and related compounds exert neuroprotective effects.

- Pharmacokinetics and Toxicology : While promising biological activity has been observed, comprehensive studies on the compound's pharmacokinetics and toxicology profiles are essential for potential therapeutic applications .

- Structure-Activity Relationship (SAR) Studies : Ongoing research should focus on how slight modifications to the compound's structure affect its biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.